Bromoacetonitrile

Advanced Oxidation Processes Environmental Photochemistry Free Radical Kinetics

Bromoacetonitrile (BrCH₂CN, CAS 590-17-0) is an α-halogenated acetonitrile that functions as a reactive alkylating agent and cyanomethyl source in organic synthesis. It presents as a clear colorless to pale yellow liquid with a density of 1.722 g/mL at 25 °C and a boiling point of 60-62 °C at 24 mmHg, or 148-150 °C at atmospheric pressure.

Molecular Formula C2H2BrN
Molecular Weight 119.95 g/mol
CAS No. 590-17-0
Cat. No. B046782
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBromoacetonitrile
CAS590-17-0
SynonymsBromoacetonitrile;  Bromomethyl Cyanide;  Cyanomethyl Bromide
Molecular FormulaC2H2BrN
Molecular Weight119.95 g/mol
Structural Identifiers
SMILESC(C#N)Br
InChIInChI=1S/C2H2BrN/c3-1-2-4/h1H2
InChIKeyREXUYBKPWIPONM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility50 to 100 mg/mL at 70.7° F (NTP, 1992)
In water, 50-100 mg/mL at 21.5 °C

Structure & Identifiers


Interactive Chemical Structure Model





Bromoacetonitrile (CAS 590-17-0): A Reactive Alkylating Agent with Distinct Physicochemical and Toxicological Profile for Specialized Organic Synthesis and Disinfection Byproduct Research


Bromoacetonitrile (BrCH₂CN, CAS 590-17-0) is an α-halogenated acetonitrile that functions as a reactive alkylating agent and cyanomethyl source in organic synthesis . It presents as a clear colorless to pale yellow liquid with a density of 1.722 g/mL at 25 °C and a boiling point of 60-62 °C at 24 mmHg, or 148-150 °C at atmospheric pressure [1]. As a member of the haloacetonitrile (HAN) class—an emerging category of nitrogenous disinfection byproducts (N-DBPs) in drinking water—it exhibits distinct reactivity and toxicological characteristics that differentiate it from its chloro-, iodo-, and polyhalogenated analogs [2].

Why Chloroacetonitrile or Iodoacetonitrile Cannot Substitute Bromoacetonitrile in Critical SN2 Alkylation and Radical Scavenging Applications


Within the monohaloacetonitrile series, bromoacetonitrile occupies a unique reactivity niche that precludes straightforward substitution with chloroacetonitrile (ClCH₂CN) or iodoacetonitrile (ICH₂CN). The leaving group hierarchy (I⁻ > Br⁻ > Cl⁻) predicts a reactivity gradient for SN2 alkylations, yet in practice, bromoacetonitrile demonstrates superior reaction kinetics in specific contexts [1]. More critically, radical-mediated degradation pathways—highly relevant to both environmental fate studies and advanced oxidation process design—reveal that bromoacetonitrile reacts with hydroxyl radicals (•OH) at a rate constant approximately 1.6-fold higher than chloroacetonitrile, and with hydrogen atoms (H•) at a rate more than an order of magnitude greater [2]. Additionally, the electron attachment rate constant of bromoacetonitrile (1.9 × 10⁻⁷ cm³ s⁻¹ at 295 K) is approximately 4.9-fold higher than that of chloroacetonitrile (3.9 × 10⁻⁸ cm³ s⁻¹) [3]. These divergent reactivities render class-level generalizations unreliable for applications demanding precise kinetic control or toxicological assessment.

Bromoacetonitrile (590-17-0) Comparative Performance Data: Quantified Reactivity, Toxicity, and Endocrine Activity Benchmarks


Hydroxyl Radical Reactivity: Bromoacetonitrile Exhibits 1.6-Fold Higher •OH Rate Constant Than Chloroacetonitrile

In advanced oxidation and environmental fate modeling, hydroxyl radical (•OH) reactivity dictates degradation half-lives. Bromoacetonitrile demonstrates a rate constant for •OH reaction of (7.02 ± 0.09) × 10⁷ M⁻¹ s⁻¹, compared to (4.30 ± 0.09) × 10⁷ M⁻¹ s⁻¹ for chloroacetonitrile [1]. This 1.63-fold difference in •OH reactivity directly translates to proportionally faster degradation under identical oxidative treatment conditions, a critical parameter for designing water treatment systems or interpreting environmental persistence data.

Advanced Oxidation Processes Environmental Photochemistry Free Radical Kinetics Disinfection Byproduct Degradation

Hydrogen Atom Reactivity: Bromoacetonitrile Reacts with H• Over 13-Fold Faster Than Chloroacetonitrile

Under reductive conditions involving hydrogen atoms (H•)—relevant to radiolytic degradation and certain advanced reduction processes—bromoacetonitrile exhibits a rate constant of (1.58 ± 0.03) × 10⁸ M⁻¹ s⁻¹, while chloroacetonitrile reacts at (1.19 ± 0.05) × 10⁷ M⁻¹ s⁻¹ [1]. This 13.3-fold difference in H• reactivity represents a stark mechanistic divergence that cannot be inferred from leaving group potential alone, underscoring the necessity of compound-specific kinetic data for accurate process modeling.

Radiolysis Chemistry Reductive Dehalogenation Pulse Radiolysis Disinfection Byproduct Remediation

Cytotoxicity Potency: Bromoacetonitrile Is 3.6-Fold More Cytotoxic Than Chloroacetonitrile in Yeast-Based Reporter Assays

In standardized yeast-based reporter gene assays used for cytotoxicity screening of drinking water contaminants, bromoacetonitrile exhibits a median lethal dose (LC₅₀) of 1.97 × 10⁻⁵ M, whereas chloroacetonitrile requires a significantly higher concentration of 7.16 × 10⁻⁵ M to achieve equivalent lethality [1]. This 3.6-fold difference in cytotoxic potency positions bromoacetonitrile as a substantially more hazardous species among monohaloacetonitriles, a distinction critical for toxicological prioritization and regulatory risk assessment.

Toxicology Disinfection Byproducts In Vitro Cytotoxicity Risk Assessment

Estrogenic Activity: Bromoacetonitrile Elicits Estrogen Receptor Agonism with EC₁₀ of 3.30 × 10⁻⁹ M

Bromoacetonitrile and chloroacetonitrile both exhibit estrogenic activity via human estrogen receptor alpha (hERα) agonism, but with quantifiable differences in potency. Bromoacetonitrile demonstrates a 10% effective concentration (EC₁₀) of 3.30 × 10⁻⁹ M, while chloroacetonitrile shows an EC₁₀ of 2.36 × 10⁻⁹ M [1]. Notably, iodoacetonitrile does not induce estrogenic activity at all, establishing a halogen-dependent divergence in endocrine-disrupting mode of action that precludes class-level substitution [1]. Molecular docking confirms that bromoacetonitrile and chloroacetonitrile interact with primary amino acid residues in the estrogen recognition site of hERα [1].

Endocrine Disruption Estrogen Receptor Assay Environmental Toxicology hERα Activation

Electron Attachment Kinetics: Bromoacetonitrile Captures Electrons 4.9-Fold Faster Than Chloroacetonitrile at Ambient Temperature

Electron attachment rate constants govern the behavior of haloacetonitriles in plasma environments, radiation chemistry, and certain gas-phase analytical techniques. At 295 K, bromoacetonitrile exhibits an electron attachment rate constant (kₐ) of 1.9 ± 0.7 × 10⁻⁷ cm³ s⁻¹, compared to 3.9 ± 1.3 × 10⁻⁸ cm³ s⁻¹ for chloroacetonitrile [1]. This 4.9-fold enhancement in electron capture efficiency reflects the superior leaving group character of bromide versus chloride in dissociative electron attachment processes. Notably, the bromoacetonitrile rate constant becomes temperature-independent at 2.4 ± 0.8 × 10⁻⁷ cm³ s⁻¹ in the 475-556 K range, whereas chloroacetonitrile continues to show temperature dependence up to 556 K [1].

Electron Attachment Gas-Phase Kinetics Radiation Chemistry Dissociative Electron Attachment

Thiol Reactivity and Cytotoxicity Ranking: Bromoacetonitrile Clusters with Iodoacetonitrile as Moderate-Hazard HANs

A comprehensive comparative analysis of ten haloacetonitriles (HANs) established a descending rank order for mammalian cell cytotoxicity: TBAN ≈ DBAN > BAN ≈ IAN > BCAN ≈ CDBAN > BDCAN > DCAN ≈ CAN ≈ TCAN [1]. Bromoacetonitrile (BAN) and iodoacetonitrile (IAN) form a distinct intermediate-cytotoxicity cluster, positioned between the highly toxic tribromo-/dibromo-derivatives and the lower-toxicity chloro- and dichloro-derivatives. The rank order for thiol reactivity—a mechanistic proxy for electrophilic toxicity—was TBAN > BDCAN ≈ CDBAN > DBAN > BCAN > BAN ≈ IAN > TCAN [1]. This quantitative structure-activity relationship (QSAR) framework enables predictive toxicological assessment of novel HANs, but only when the correct comparator data are used [1].

QSAR Modeling Disinfection Byproduct Toxicology Thiol Reactivity Structure-Activity Relationship

Optimal Research and Industrial Use Cases for Bromoacetonitrile (CAS 590-17-0) Based on Verified Differential Evidence


Synthesis of Chiral Pharmaceutical Intermediates via Stereoselective Cyanomethylation

Bromoacetonitrile serves as the preferred cyanomethylating agent for stereoselective alkylations where the balance between leaving group lability and reaction control is paramount. In the synthesis of the rhinovirus protease inhibitor intermediate AG7088, bromoacetonitrile alkylates dimethyl L-glutamate using LiHMDS in THF to stereoselectively yield the cyanomethyl derivative, a transformation where chloroacetonitrile's lower reactivity would reduce conversion efficiency while iodoacetonitrile's higher lability risks side reactions [1]. More recently, bromoacetonitrile has been employed in lithium bis(trimethylsilyl)amide-mediated alkylations at −78 °C for constructing complex pharmaceutical scaffolds, demonstrating its continued utility in temperature-sensitive, stereocontrolled transformations [2].

Disinfection Byproduct (DBP) Toxicology Studies Requiring Estrogen Receptor Agonist Standards

Bromoacetonitrile is essential for environmental toxicology laboratories investigating nitrogenous disinfection byproduct (N-DBP) mixtures. Its demonstrated estrogenic activity via hERα agonism (EC₁₀ = 3.30 × 10⁻⁹ M) makes it a necessary positive control and calibration standard for endocrine disruption assays [3]. Chloroacetonitrile, while also estrogenic, exhibits different potency (EC₁₀ = 2.36 × 10⁻⁹ M), and iodoacetonitrile is inactive in this pathway [3]. Consequently, only bromoacetonitrile can serve as the monohalogenated representative for studies examining bromine-specific endocrine effects in chloraminated or chlorinated waters.

Advanced Oxidation Process (AOP) Kinetic Modeling and Validation Studies

For researchers designing UV/H₂O₂, ozone, or Fenton-based advanced oxidation systems to degrade N-DBPs, bromoacetonitrile is the necessary reference compound for brominated species. Its •OH rate constant of 7.02 × 10⁷ M⁻¹ s⁻¹ [4] and H• rate constant of 1.58 × 10⁸ M⁻¹ s⁻¹ [4] are essential inputs for computational fluid dynamics (CFD) coupled kinetic models. Using chloroacetonitrile's rate constants would systematically underestimate brominated species degradation by 39% (•OH) to 93% (H•), leading to suboptimal reactor design and inaccurate prediction of brominated transformation product formation [4].

Palladium-Catalyzed Carbonylative Synthesis of 2-Cyanoacetamide Derivatives

Bromoacetonitrile has been validated as a competent substrate in palladium-catalyzed direct carbonylation reactions for the synthesis of 2-cyano-N-acetamide and 2-cyanoacetate compounds under mild conditions via a radical intermediate pathway [5]. This late-stage functionalization capability distinguishes bromoacetonitrile from less reactive chloroacetonitrile in carbonylative coupling manifolds. The reaction tolerates diverse substitution patterns and proceeds with good functional group compatibility, positioning bromoacetonitrile as the haloacetonitrile of choice for incorporating cyanoacetamide motifs into complex molecular architectures [5].

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